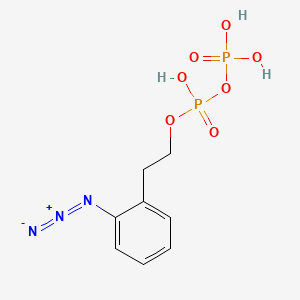![molecular formula C23H28N6O2 B1212086 1-[1-[1-(1,3-Benzodioxol-5-ylmethyl)-5-tetrazolyl]-2-methylpropyl]-4-phenylpiperazine](/img/structure/B1212086.png)
1-[1-[1-(1,3-Benzodioxol-5-ylmethyl)-5-tetrazolyl]-2-methylpropyl]-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-[1-(1,3-benzodioxol-5-ylmethyl)-5-tetrazolyl]-2-methylpropyl]-4-phenylpiperazine is a member of piperazines.
Scientific Research Applications
Tuberculostatic Activity
Research has shown that phenylpiperazine derivatives, closely related to 1-[1-[1-(1,3-Benzodioxol-5-ylmethyl)-5-tetrazolyl]-2-methylpropyl]-4-phenylpiperazine, exhibit significant tuberculostatic activity. This includes studies on the synthesis and tuberculostatic activity of such compounds, demonstrating their potential in inhibiting tuberculosis (Foks et al., 2004); (Foks et al., 2005).
Antihypertensive Agents
Several studies have synthesized and evaluated phenylpiperazine derivatives as alpha 1-adrenoceptor antagonists, showing potential as antihypertensive agents. This includes research into 2,3-dihydroimidazo[1,2-c]quinazoline derivatives and their role in lowering blood pressure (Chern et al., 1993); (Betti et al., 2002).
P2X7 Receptor Antagonists
1-Benzyl-5-aryltetrazoles, structurally related to the compound of interest, have been found to be novel antagonists for the P2X7 receptor, showing potential for neuropathic pain treatment without affecting motor coordination (Nelson et al., 2006).
Mass Spectrometry Characterization
Phenylpiperazine derivatives have been characterized by electron impact mass spectrometry, aiding in the structural determination and understanding of related compounds, which is crucial for their development and application in various fields (Mallen & Smith, 1979).
5-HT Receptor Studies
Meta-chlorophenylpiperazine, another derivative, has been studied for its role in mediating locomotor activity through the 5-HT1 and 5-HT2C receptors, contributing to our understanding of serotonin receptor function and potential therapeutic applications (Gleason & Shannon, 1998).
properties
Molecular Formula |
C23H28N6O2 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-[1-[1-(1,3-benzodioxol-5-ylmethyl)tetrazol-5-yl]-2-methylpropyl]-4-phenylpiperazine |
InChI |
InChI=1S/C23H28N6O2/c1-17(2)22(28-12-10-27(11-13-28)19-6-4-3-5-7-19)23-24-25-26-29(23)15-18-8-9-20-21(14-18)31-16-30-20/h3-9,14,17,22H,10-13,15-16H2,1-2H3 |
InChI Key |
CFNUTLPYYGUBGM-UHFFFAOYSA-N |
SMILES |
CC(C)C(C1=NN=NN1CC2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)C(C1=NN=NN1CC2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



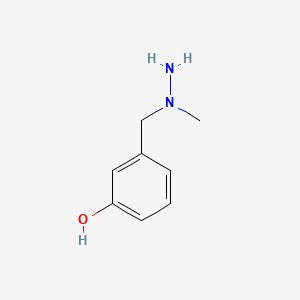
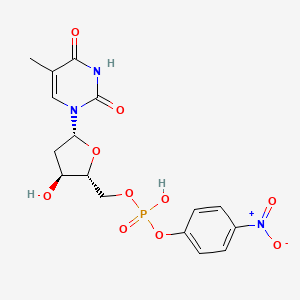
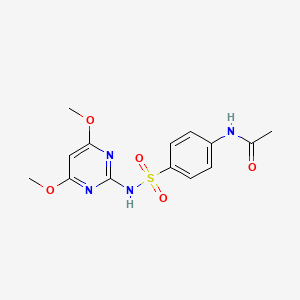
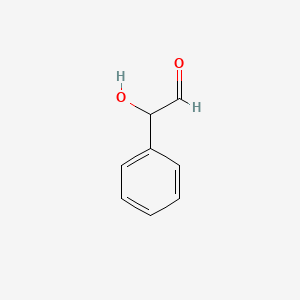
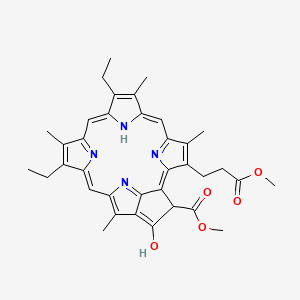
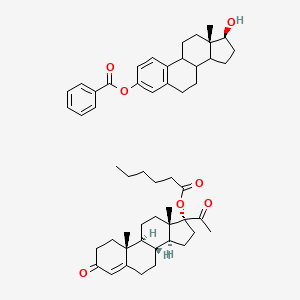
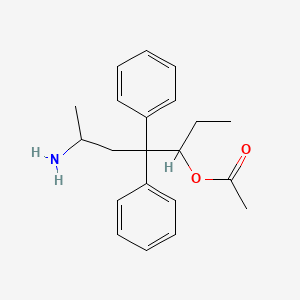
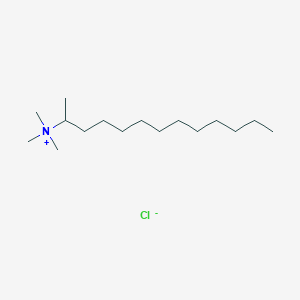

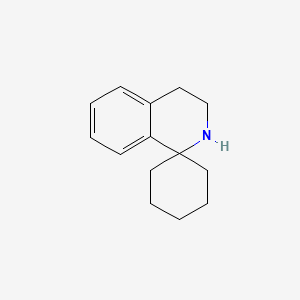
![[(5S,8R,9S,10S,13S,14S)-17-acetyloxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1212021.png)
![[(2r,3s,4r,5r)-5-(6-Azanyl-8-Oxo-7h-Purin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methyl Dihydrogen Phosphate](/img/structure/B1212023.png)

